molecular formula C8H16N2OS B14342738 O-Ethyl 4-methylpiperazine-1-carbothioate CAS No. 98998-40-4

O-Ethyl 4-methylpiperazine-1-carbothioate

Cat. No.: B14342738
CAS No.: 98998-40-4
M. Wt: 188.29 g/mol
InChI Key: HPBCJTRUVSLAFD-UHFFFAOYSA-N
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Description

O-Ethyl 4-methylpiperazine-1-carbothioate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of an ethyl group attached to the oxygen atom and a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl 4-methylpiperazine-1-carbothioate typically involves the reaction of 4-methylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

4-methylpiperazine+ethyl chloroformateO-Ethyl 4-methylpiperazine-1-carbothioate\text{4-methylpiperazine} + \text{ethyl chloroformate} \rightarrow \text{this compound} 4-methylpiperazine+ethyl chloroformate→O-Ethyl 4-methylpiperazine-1-carbothioate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl 4-methylpiperazine-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the carbothioate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

O-Ethyl 4-methylpiperazine-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of O-Ethyl 4-methylpiperazine-1-carbothioate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The carbothioate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The piperazine ring may also interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazine-1-carbodithioate: Similar structure but with a dithioate group instead of a carbothioate group.

    N-Ethylpiperazine-1-carbothioate: Similar structure but with an ethyl group attached to the nitrogen atom instead of the oxygen atom.

    O-Methyl 4-methylpiperazine-1-carbothioate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

O-Ethyl 4-methylpiperazine-1-carbothioate is unique due to the presence of both an ethyl group and a carbothioate group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

98998-40-4

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

O-ethyl 4-methylpiperazine-1-carbothioate

InChI

InChI=1S/C8H16N2OS/c1-3-11-8(12)10-6-4-9(2)5-7-10/h3-7H2,1-2H3

InChI Key

HPBCJTRUVSLAFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)N1CCN(CC1)C

Origin of Product

United States

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